

Data Presentation: Synthesis Methods and Reported Properties of Nickel Tungstate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel tungstate*

Cat. No.: *B085429*

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The properties of **nickel tungstate** are highly dependent on the synthesis method employed. The following tables summarize the quantitative data from various studies, highlighting the key performance indicators and any available statistical data.

Table 1: Comparison of **Nickel Tungstate** Synthesis Methods and Nanoparticle Characteristics

Synthesis Method	Precursors	Particle Size (nm)	Morphology	Band Gap (eV)	Reference
Hydrothermal	Ni(NO ₃) ₂ ·6H ₂ O, Na ₂ WO ₄ ·2H ₂ O	20-100	Chain-like, round-shaped	-	
	Ni(NO ₃) ₂ ·6H ₂ O, Na ₂ WO ₄ ·2H ₂ O	~20	Mitigated wolframite monoclinic	3.04	
	Ni(NO ₃) ₂ ·6H ₂ O, Co(NO ₃) ₂ ·6H ₂ O, Na ₂ WO ₄ ·2H ₂ O	50-60	Spherical, smooth particles	-	
Co-precipitation	-	33 (pH 7), 13 (pH 8)	-	-	
Sonochemical	Ni(NO ₃) ₂ ·6H ₂ O, Na ₂ WO ₄ ·2H ₂ O	-	-	-	
Electrochemical	Silver electrode, Sodium tungstate	-	-	2.75	
Sol-Gel	Ni(NO ₃) ₂ ·6H ₂ O, WO ₃	-	-	-	
Ultrasonication-assisted	NiCl ₂ ·6H ₂ O, Na ₂ WO ₄ ·2H ₂ O	-	Bright green crystals	-	

Table 2: Performance Metrics of **Nickel Tungstate** in Various Applications

Application	Synthesis Method	Key Performance Metric	Value	Statistical Data	Reference
Photocatalysis	Hydrothermal	Paracetamol Degradation	96.50%	-	1
Hydrothermal	Methylene Blue Degradation	49.85% (150 min)	-		
Hydrothermal	Rose Bengal Degradation	92.28% (90 min)	-		
Co-precipitation	Methylene Blue Degradation	Degraded in 50 mins	-		
NiWO ₄ -RGO Composite	Methylene Blue Degradation	95%	-		
NiWO ₄ -RGO Composite	o-nitrophenol Degradation	82%	-		
Supercapacitor	Hydrothermal	Specific Capacitance	1524 F/g at 0.5 A/g	-	
Hydrothermal	Energy Density	32.27 Wh/kg	-		
Solvothermal	Specific Capacitance	1190 F/g at 0.5 A/g	61.5% retaining ratio		
Solvothermal	Specific Capacitance (Asymmetric)	160 F/g at 0.5 A/g	92.8% retention after 5000 cycles		
Electrochemical	Specific Capacitance	468 F/g at 2 mV/s	102.2% retention after 4000 cycles		2

Electrochemical Sensing	Hydrothermal	Ascorbic Acid Detection Limit	2.37 mM and 0.38 mM	-
Hydrothermal	Glucose Sensitivity	269.6 $\mu\text{A mM}^{-1}\text{cm}^{-2}$	-	
Hydrothermal	Glucose Detection Limit	0.18 μM	-	
Catalysis	Ultrasonication-assisted	Electrochemical Active Surface Area	2.83 cm^2/g	-
NiWO ₄ @PD MA	Electrochemical Active Surface Area	5.90 cm^2/g	90% cyclic retention	

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are the methodologies for key synthesis techniques of **nickel tungstate** as described in the cited literature.

Hydrothermal Synthesis of NiWO₄ Nanostructures

This method is noted for its ability to produce crystalline nanoparticles with a controlled morphology. The reproducibility of this method is often highlighted in the literature.

- **Precursor Preparation:** Dissolve 1 mmol of Ni(NO₃)₂·6H₂O and 1 mmol of Co(NO₃)₂·6H₂O in 50 mL of deionized water. Heat the solution to 50 °C for 30 minutes.
- **Reaction:** Slowly add 4 mmol of Na₂WO₄·2H₂O to the heated solution. Continue heating for another 30 minutes until a suspension is formed.
- **Hydrothermal Treatment:** Transfer the suspension to a Teflon-lined autoclave and heat at 180 °C for 18 hours.

- **Product Recovery:** Cool the autoclave to room temperature. The precipitate is then collected, washed with deionized water and ethanol, and dried.
- **Calcination:** Calcine the dried powder at 600 °C for 6 hours to improve crystallinity.

Ultrasonication-Assisted Synthesis of NiWO₄

This method offers a simple and facile route for the synthesis of **nickel tungstate** at room temperature.

- **Solution A Preparation:** Dissolve 2.5 mM of nickel chloride (NiCl₂·6H₂O) in 25 ml of water and sonicate for 10 minutes at room temperature.
- **Solution B Preparation:** In a separate beaker, dissolve 1.2 mM of sodium tungstate (Na₂WO₄·2H₂O) and 1.2 mM of sodium hydroxide (NaOH) in 25 ml of water and sonicate for 10 minutes.
- **Reaction:** Add Solution B dropwise into Solution A while continuing ultrasonication for 30 minutes.
- **Product Recovery:** Separate the precipitate by centrifugation and dry at 60 °C for 3 hours to obtain bright green crystals of NiWO₄.

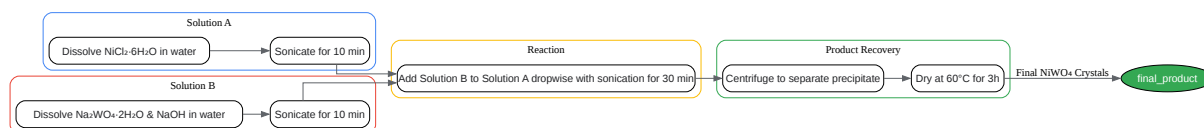
Co-precipitation Synthesis of NiWO₄

The co-precipitation method is a straightforward and economical approach for synthesizing NiWO₄. The pH of the reaction medium can be controlled to influence the particle size.

- **Reaction:** The synthesis is carried out by a co-precipitation route, where aqueous solutions of a nickel salt (e.g., nickel nitrate) and a tungstate salt (e.g., sodium tungstate) are mixed.
- **pH Adjustment:** The pH of the solution is adjusted to a desired level (e.g., pH 7 or pH 8) to control the precipitation and particle size.
- **Product Recovery:** The resulting precipitate is filtered, washed with water to remove impurities, and then dried.

Mandatory Visualization: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis processes for **nickel tungstate**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com